lithium;octane
Description
Lithium octanoate (chemical formula: LiO₂C(CH₂)₆CH₃), also known as lithium caprylate, is the lithium salt of octanoic acid. It is classified as a lithium carboxylate, characterized by a linear alkyl chain (C8) bonded to a carboxylate group (COO⁻) coordinated with a lithium cation (Li⁺). This compound is synthesized via the neutralization of octanoic acid with lithium hydroxide or lithium carbonate .
Key Properties (Table 1):
| Property | Value/Description |
|---|---|
| Molecular Weight | ~164.12 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
| Melting Point | ~150–160°C (decomposes) |
| Applications | Lubricant additive, catalyst, surfactant |
Lithium octanoate is notable for its thermal stability and surface-active properties, making it useful in high-temperature lubricants and industrial processes requiring ionic surfactants .
Properties
CAS No. |
61182-93-2 |
|---|---|
Molecular Formula |
C8H17Li |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
lithium;octane |
InChI |
InChI=1S/C8H17.Li/c1-3-5-7-8-6-4-2;/h3H,4-8H2,1-2H3;/q-1;+1 |
InChI Key |
OYJVBSBZRSIMTJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCC[CH-]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium octane can be synthesized through the reaction of octyl halides with lithium metal. The general reaction is as follows: [ \text{C}8\text{H}{17}\text{X} + 2\text{Li} \rightarrow \text{C}8\text{H}{17}\text{Li} + \text{LiX} ] where ( \text{X} ) is a halogen such as chlorine, bromine, or iodine. The reaction is typically carried out in an inert solvent like hexane or benzene under anhydrous conditions to prevent the reaction of lithium with moisture .
Industrial Production Methods
In industrial settings, the production of lithium octane involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of reactants, precise control of temperature and pressure, and the use of inert atmospheres to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Lithium octane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium alkoxides.
Reduction: Can reduce other compounds due to its strong nucleophilic nature.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen.
Reduction: Often uses hydrogen or other reducing agents.
Substitution: Commonly involves alkyl halides or other electrophilic compounds.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of lithium octane can produce lithium alkoxides, while substitution reactions can yield various alkylated products .
Scientific Research Applications
Lithium octane has numerous applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of lithium octane involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. This reactivity is due to the presence of the lithium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive. The molecular targets and pathways involved include various electrophilic compounds and reaction intermediates .
Comparison with Similar Compounds
Comparative Data Tables
Table 2: Structural and Functional Comparison of Lithium Carboxylates
| Compound | Chain Length | Solubility (Water) | Thermal Stability | Key Application |
|---|---|---|---|---|
| Lithium Octanoate | C8 | Moderate | High (~160°C) | Lubricant additive |
| Lithium Stearate | C18 | Low | Very High (~220°C) | High-temperature grease |
| Lithium Ethoxide | C2 (ethoxy) | High (ethanol) | Low | Catalysis, fuel additive |
| Lithium Lactate | C3 (hydroxy) | High | Moderate (~100°C) | Battery electrolytes |
Table 3: Performance in Gasoline Additives (Based on )
| Additive | Dosage (ppm) | Octane Number Increase | Stability in Hydrocarbons |
|---|---|---|---|
| Lithium Ethoxide | 500 | +15.9 (RON) | Moderate |
| Lithium Octanoate | N/A | Not reported | High (due to non-reactivity) |
Research Findings and Contradictions
- Thermal Stability: Lithium stearate outperforms lithium octanoate in high-temperature applications, but lithium octanoate’s shorter chain allows better miscibility in synthetic lubricants .
- Reactivity: Lithium ethoxide’s high reactivity contrasts with lithium octanoate’s stability, making the latter preferable in non-catalytic roles .
- Environmental Impact: Lithium carboxylates like octanoate are less toxic than organolithium compounds (e.g., butyllithium), but their biodegradability remains understudied .
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